molecular formula C25H21NO5 B2423587 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid CAS No. 1870183-79-1

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid

Cat. No.: B2423587
CAS No.: 1870183-79-1
M. Wt: 415.445
InChI Key: BSFSHWYRLWFJQC-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a dihydrochromene ring, and a carboxylic acid functional group

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It is known that the compound contains a fluoren-9-ylmethoxycarbonyl (fmoc) group . Fmoc groups are often used in peptide synthesis, suggesting that this compound may interact with its targets through peptide-related mechanisms .

Biochemical Pathways

Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Given the presence of the fmoc group, it is possible that this compound could be involved in pathways related to peptide synthesis or modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino acid with the Fmoc group, followed by cyclization to form the dihydrochromene ring. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid is unique due to the presence of the dihydrochromene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c27-23(28)25(13-16-7-1-6-12-22(16)31-15-25)26-24(29)30-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFSHWYRLWFJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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